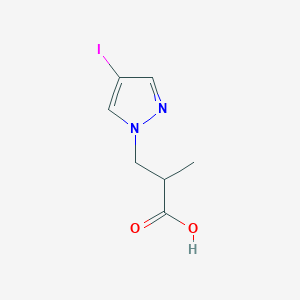
5-(3-aminopropyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-aminopropyl)piperidin-2-one is a compound with the CAS Number: 1547007-55-5 . It has a molecular weight of 156.23 . The compound is in powder form .
Synthesis Analysis
Piperidines, which include 5-(3-aminopropyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The Inchi Code for 5-(3-aminopropyl)piperidin-2-one is 1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11) .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-(3-aminopropyl)piperidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 156.23 .Safety and Hazards
The safety information for 5-(3-aminopropyl)piperidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, indicating potential future directions for the study and application of 5-(3-aminopropyl)piperidin-2-one.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-(3-aminopropyl)piperidin-2-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, followed by further reactions to form the final product.", "Starting Materials": [ "Piperidin-2-one", "3-aminopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetone" ], "Reaction": [ "Step 1: Piperidin-2-one is reacted with 3-aminopropylamine in the presence of sodium borohydride to form 5-(3-aminopropyl)piperidin-2-ol.", "Step 2: The resulting 5-(3-aminopropyl)piperidin-2-ol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base is then acetylated using acetic anhydride in the presence of a base catalyst to form the corresponding acetate salt.", "Step 5: The acetate salt is then treated with acetone to remove the acetyl group and form the final product, 5-(3-aminopropyl)piperidin-2-one." ] } | |
Número CAS |
1547007-55-5 |
Nombre del producto |
5-(3-aminopropyl)piperidin-2-one |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




